Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester
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Overview
Description
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a phenoxy ring, which is further connected to an acetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the phenoxy ring, often achieved using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of ester groups to alcohols.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the methoxy group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, propyl ester: Similar structure but with a propyl ester group.
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, butyl ester: Similar structure but with a butyl ester group.
Uniqueness
The uniqueness of acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the methoxy group, makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
646054-36-6 |
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Molecular Formula |
C10H9ClI2O4 |
Molecular Weight |
482.44 g/mol |
IUPAC Name |
methyl 2-(3-chloro-2,4-diiodo-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H9ClI2O4/c1-15-6-3-5(12)8(11)9(13)10(6)17-4-7(14)16-2/h3H,4H2,1-2H3 |
InChI Key |
GRIJZSLVLOQGBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OCC(=O)OC)I)Cl)I |
Origin of Product |
United States |
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